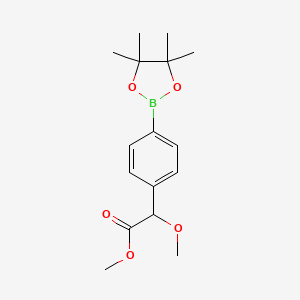
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a chemical compound that features a pyrazole ring substituted with an iodine atom and a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the propylamino group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitution and functionalization of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated pyrazole compounds.
Aplicaciones Científicas De Investigación
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and propylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
- 3-(4-Fluoro-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
Uniqueness
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The propylamino group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H14IN3O2 |
|---|---|
Peso molecular |
323.13 g/mol |
Nombre IUPAC |
3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H14IN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15) |
Clave InChI |
GFPCYAHFELEODR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(CN1C=C(C=N1)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride](/img/structure/B13557388.png)




![4-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13557422.png)
![3-Bromo-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13557423.png)
